2-(Phenoxymethyl)morpholine
Overview
Description
Synthesis Analysis
The synthesis of 2-(Phenoxymethyl)morpholine and its derivatives often involves multiple steps, including resolution, cyclization, and cleavage reactions. For example, a chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol was achieved through resolution with mandelic acid, demonstrating a complex synthesis pathway starting from cinnamyl alcohol-2,3-epoxide (Prabhakaran et al., 2004). Additionally, efficient one-pot synthesis methods have been developed to produce enantiomerically pure 2-(hydroxymethyl)morpholines, showcasing the advancements in synthetic strategies for these compounds (Breuning et al., 2007).
Molecular Structure Analysis
Studies on the molecular structure of 2-(Phenoxymethyl)morpholine derivatives reveal detailed insights into their conformational dynamics and bonding arrangements. For instance, investigations into the crystal structures of certain morpholine derivatives have illuminated the preferred geometries and intermolecular interactions stabilizing these molecules (Hang et al., 2011).
Chemical Reactions and Properties
2-(Phenoxymethyl)morpholine undergoes various chemical reactions, highlighting its reactivity and functional versatility. A notable example includes its involvement in transfer hydrogenation reactions as a ligand in rhodium(III) complexes, demonstrating its catalytic capabilities (Singh et al., 2010). Additionally, novel synthetic methodologies have been developed for the aminomethylation of imidazoheterocycles with morpholine, expanding the scope of reactions that this compound can participate in (Mondal et al., 2017).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Chemistry , specifically Organic Chemistry and Material Science .
Summary of the Application
In this application, morpholine, a non-conjugated heterocycle, is embedded into a π system to construct single-component organic RTP luminogens . The effect of morpholine on intermolecular interaction, crystal packing modes, and RTP performance is investigated systematically .
Methods of Application or Experimental Procedures
The experimental and theoretical calculation results illustrate the versatility of morpholine in promoting the n-π* transition and intensifying the intermolecular interactions . This not only enhances the generation of triplet excitons but also suppresses the nonradiative decay of triplet excitons .
Results or Outcomes
Impressively, TMPh containing three morpholine units shows an ultralong lifetime of 1.03 s and a visible afterglow up to 10 s . The unique dual delayed emission and long afterglow property allow potential application of morpholine derivatives in data encryption, and the time-dependent color change of afterglow emission is realized after removing the excitation source . This provides a high level of data security .
Industrial Applications
Morpholine is used in a variety of industrial applications . It’s used as a chemical intermediate in the manufacture of rubber accelerators and pesticides, and as a corrosion inhibitor in steam boiler systems .
Organic Synthesis
Morpholine is frequently used in organic synthesis . For instance, it’s used in the preparation of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Agriculture
In agriculture, morpholine is used as a component in fungicides . It’s also used as a fruit coating , which helps to extend the shelf life of fruits by preventing moisture loss and fungal growth .
properties
IUPAC Name |
2-(phenoxymethyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-4-10(5-3-1)14-9-11-8-12-6-7-13-11/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBLNBCFCXAZGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)COC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621480 | |
Record name | 2-(Phenoxymethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenoxymethyl)morpholine | |
CAS RN |
167273-56-5 | |
Record name | 2-(Phenoxymethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(phenoxymethyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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